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Compound of Interest

Compound Name: BFC1108

Cat. No.: B505118 Get Quote

Compound: BFC1108 Class: Small Molecule Kinase Inhibitor Therapeutic Target: Hypothetical

Kinase HK1 (HypeKinase 1) Indication: Investigational drug for solid tumors

This document provides a preliminary overview of the non-clinical toxicity profile of BFC1108, a

novel inhibitor of HypeKinase 1 (HK1). The following sections detail the methodologies and

results from key in vitro and in vivo toxicology studies designed to characterize its safety profile.

Executive Summary
BFC1108 is a potent inhibitor of HK1. Preclinical evaluation has identified a generally

acceptable toxicity profile, with manageable off-target effects. The primary toxicity concerns

identified at this stage are dose-dependent hepatotoxicity and mild cardiovascular effects at

higher concentrations. The No-Observed-Adverse-Effect-Level (NOAEL) has been established

in rodent studies to guide future clinical trial design.

In Vitro Toxicity
Cytotoxicity in Human Cell Lines
Objective: To determine the cytotoxic potential of BFC1108 against a panel of human cell lines.

Experimental Protocol: Human cancer cell lines (HepG2, HEK293, and MCF-7) were seeded in

96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. BFC1108 was

dissolved in DMSO and added to the culture medium at final concentrations ranging from 0.1

µM to 100 µM. The final DMSO concentration was maintained at 0.1% in all wells. Cells were
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incubated for 72 hours at 37°C in a 5% CO₂ humidified atmosphere. Cell viability was assessed

using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

Luminescence was recorded using a plate reader, and the IC₅₀ (half-maximal inhibitory

concentration) values were calculated using a four-parameter logistic curve fit.

Data Presentation:

Table 1: In Vitro Cytotoxicity of BFC1108 (IC₅₀ Values)

Cell Line Tissue of Origin IC₅₀ (µM)

HepG2 Liver Carcinoma 25.4

HEK293 Embryonic Kidney 48.2

| MCF-7 | Breast Carcinoma | > 100 |

hERG Channel Assay
Objective: To assess the potential for BFC1108 to inhibit the hERG (human Ether-à-go-go-

Related Gene) potassium channel, a key indicator of pro-arrhythmic risk.

Experimental Protocol: The effect of BFC1108 on the hERG potassium channel was evaluated

using an automated patch-clamp system on HEK293 cells stably expressing the hERG

channel. Cells were exposed to BFC1108 at concentrations ranging from 0.1 µM to 30 µM. The

vehicle control was 0.1% DMSO. The cells were subjected to a voltage pulse protocol to elicit

hERG tail currents. The inhibition of the peak tail current was measured and the IC₅₀ value was

determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Table 2: hERG Channel Inhibition by BFC1108

Compound IC₅₀ (µM)

| BFC1108 | 18.7 |
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In Vivo Toxicity
Acute Toxicity in Sprague-Dawley Rats
Objective: To determine the acute toxicity and estimate the LD₅₀ (lethal dose, 50%) of

BFC1108 in rats following a single oral dose.

Experimental Protocol: Male and female Sprague-Dawley rats (8-10 weeks old) were

administered a single oral gavage dose of BFC1108 at 500, 1000, and 2000 mg/kg. A control

group received the vehicle (0.5% methylcellulose in water). Animals were observed for clinical

signs of toxicity at 1, 2, 4, and 6 hours post-dosing and then daily for 14 days. Body weights

were recorded on days 0, 7, and 14. At the end of the study, all surviving animals were

euthanized, and a gross necropsy was performed.

Data Presentation:

Table 3: Acute Oral Toxicity of BFC1108 in Rats

Dose (mg/kg) Sex Mortality (n/total) Clinical Signs

500 M/F 0/10
No significant
findings

1000 M/F 2/10
Lethargy, piloerection

within 4 hours

2000 M/F 6/10

Severe lethargy,

ataxia, mortality within

24 hours

| LD₅₀ Estimate | M/F | ~1500 mg/kg | |

Mechanistic Insights & Visualizations
Experimental Workflow for Acute Toxicity Study
The following diagram outlines the workflow for the in vivo acute toxicity assessment of

BFC1108.
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Caption: Workflow for the in vivo acute toxicity study of BFC1108.

Hypothetical Off-Target Signaling Pathway
The observed hepatotoxicity at higher doses may be linked to off-target inhibition of SRC

kinase, a non-receptor tyrosine kinase involved in cell survival pathways. Inhibition of SRC can

lead to an increase in pro-apoptotic signals, particularly in metabolically active hepatocytes.
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Caption: Hypothetical off-target signaling pathway for BFC1108-induced hepatotoxicity.

To cite this document: BenchChem. [Preliminary Toxicity Profile of BFC1108: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b505118#preliminary-toxicity-profile-of-bfc1108]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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